molecular formula C21H28N2O2 B13255001 (5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol

(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol

Cat. No.: B13255001
M. Wt: 340.5 g/mol
InChI Key: LDBWSUVTSWYAPA-OWQMCBFZSA-N
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Description

The compound "(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol" is a bicyclic alcohol featuring a strained bicyclo[8.1.0]undecane core with a stereospecific R-configuration at positions 5 and 6. The structure includes a hydroxyl group at position 5 and a benzyl-substituted pyrazole ether moiety at position 7. This unique architecture combines rigidity from the bicyclic framework with the aromatic and hydrogen-bonding capabilities of the pyrazole group, making it a candidate for exploration in medicinal chemistry and materials science. Its molecular formula is C₂₁H₂₆N₂O₂ (molecular weight: 338.45 g/mol), with the bicyclic system likely influencing its physicochemical properties and reactivity compared to non-bicyclic analogs .

Properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

(5R,6R)-6-(1-benzylpyrazol-4-yl)oxybicyclo[8.1.0]undecan-5-ol

InChI

InChI=1S/C21H28N2O2/c24-20-10-4-8-17-12-18(17)9-5-11-21(20)25-19-13-22-23(15-19)14-16-6-2-1-3-7-16/h1-3,6-7,13,15,17-18,20-21,24H,4-5,8-12,14H2/t17?,18?,20-,21-/m1/s1

InChI Key

LDBWSUVTSWYAPA-OWQMCBFZSA-N

Isomeric SMILES

C1C[C@H]([C@@H](CCCC2CC2C1)OC3=CN(N=C3)CC4=CC=CC=C4)O

Canonical SMILES

C1CC2CC2CCCC(C(C1)O)OC3=CN(N=C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by selective reduction and functional group transformations.

    Introduction of the pyrazole group: The pyrazole moiety can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, followed by benzylation.

    Coupling of the pyrazole and bicyclic core: This step involves the formation of an ether linkage between the hydroxyl group on the bicyclic core and the pyrazole derivative, typically using a Williamson ether synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to form different derivatives, such as reducing the pyrazole ring to a pyrazoline using hydrogenation.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of pyrazoline or other reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving pyrazole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties due to its bicyclic structure.

Mechanism of Action

The mechanism of action of (5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol involves its interaction with specific molecular targets. The pyrazole group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bicyclic core may enhance the compound’s stability and facilitate its binding to target molecules.

Comparison with Similar Compounds

Structural Features

The target compound’s bicyclo[8.1.0]undecane core distinguishes it from simpler pyrazole derivatives. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound C₂₁H₂₆N₂O₂ 338.45 Bicyclo[8.1.0]undecane core, benzylpyrazole ether, stereospecific hydroxyl group
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione () C₁₉H₁₄N₂O₃ 318.33 Non-bicyclic pyrazole with phenyl and diketone substituents
5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones () Varies ~300–400 Dihydropyrazole fused with thiazolidinone, thioamide functionality

Key Observations :

  • The benzylpyrazole ether in the target compound increases lipophilicity (calculated LogP ~3.5) relative to the diketone-substituted pyrazole in (LogP ~2.1) .

Key Observations :

  • The target compound’s synthesis is more complex due to the bicyclic framework, requiring specialized cyclization steps absent in simpler pyrazole derivatives.
  • and rely on conventional heterocyclic reactions (e.g., electrophilic substitution, condensation), whereas the target compound may demand advanced strategies like transition-metal catalysis.
Physicochemical Properties

While direct data for the target compound are unavailable, structural analogs suggest:

  • Solubility: The bicyclic core may reduce aqueous solubility compared to non-bicyclic pyrazoles (e.g., ’s compound has moderate solubility in polar aprotic solvents due to its diketone groups).
  • Metabolic Stability : The benzylpyrazole ether could enhance resistance to oxidative metabolism compared to dihydropyrazoles (), which are prone to ring-opening reactions .

Biological Activity

The compound (5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol , with the CAS number 106831-32-7, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and autophagy modulation. This article aims to provide a comprehensive overview of its biological activity, including case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H28N2O2C_{21}H_{28}N_{2}O_{2}. Its structure features a bicyclic framework that is characteristic of many biologically active compounds, particularly those targeting cellular pathways involved in cancer progression.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to (5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol. Research indicates that compounds containing the pyrazole moiety can exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • MIA PaCa-2 Cells : In a study involving MIA PaCa-2 pancreatic cancer cells, compounds with similar structural features showed submicromolar antiproliferative activity, indicating that (5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol may also exert similar effects .

The mechanism by which this compound exerts its biological effects appears to be linked to the modulation of autophagy and inhibition of mTORC1 signaling pathways:

  • mTORC1 Inhibition : Similar pyrazole derivatives have been shown to reduce mTORC1 activity, leading to increased autophagy at basal levels while disrupting autophagic flux under nutrient-replete conditions .
  • Autophagy Modulation : The ability to modulate autophagy could provide therapeutic benefits in cancer treatment by targeting tumor cells that rely on autophagy for survival under metabolic stress .

Study Overview

A notable study focused on the structure–activity relationship (SAR) of pyrazole-containing compounds demonstrated that modifications to the pyrazole ring can lead to enhanced biological activity . The findings suggested that:

CompoundEC50 (μM)Activity Description
Compound 110Significant antiproliferative activity in MIA PaCa-2 cells
Compound 23<0.5More potent than traditional inhibitors like chloroquine

These results underscore the potential of (5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol as a candidate for further development in anticancer therapies.

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